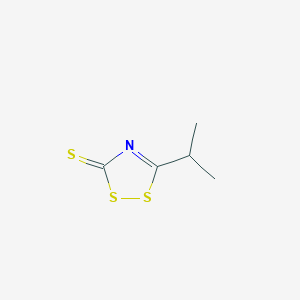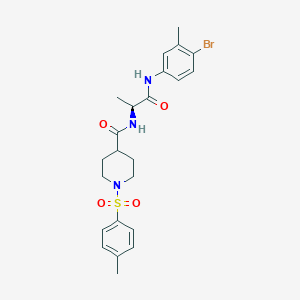
N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound belonging to the benzotriazine family. This compound is characterized by its unique structure, which includes a hexyl chain, a nitro group, and a benzotriazinone core. Benzotriazine derivatives are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adducts under mild conditions . The reactions are generally performed at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitrobenzotriazinone derivatives.
Reduction: Formation of amino-benzotriazinone derivatives.
Substitution: Formation of various alkyl or aryl benzotriazinone derivatives.
Scientific Research Applications
N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes. The nitro group plays a crucial role in the inhibition of enzyme activity by forming strong interactions with the active site of the enzyme. This interaction disrupts the normal function of the enzyme, leading to its inhibition. The hexyl chain enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Uniqueness
N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific combination of a hexyl chain and a nitro group, which imparts distinct chemical and biological properties. The presence of the hexyl chain enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs. Additionally, the nitro group contributes to its potent enzyme inhibition activity, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
921933-39-3 |
|---|---|
Molecular Formula |
C13H17N5O3 |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-hexyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H17N5O3/c1-2-3-4-5-8-14-13-15-11-7-6-10(18(20)21)9-12(11)17(19)16-13/h6-7,9H,2-5,8H2,1H3,(H,14,15,16) |
InChI Key |
MKYLGJJGXSKLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)


![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)

![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)


![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)

![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)

